(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide
Description
(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide (CAS: 1354001-88-9) is a chiral acetamide derivative with a molecular formula of C₁₆H₂₃N₃O and a molecular weight of 273.37 g/mol . Its structure features:
- An (S)-configured chiral center at the acetamide backbone.
- An N-methyl group on the acetamide nitrogen, which may influence steric hindrance and metabolic stability.
This compound is utilized in medicinal chemistry as a building block for targeting enzymes or receptors, particularly in central nervous system (CNS) or antimicrobial applications, though specific therapeutic indications require further validation .
Properties
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLIVSKTCGLTFP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-1-benzylpyrrolidin-3-ylamine.
Reaction with Methyl Acetate: The (S)-1-benzylpyrrolidin-3-ylamine is then reacted with methyl acetate under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide
- Key Differences :
- Stereochemistry: The (R)-enantiomer (CAS: 1353996-68-5) differs in the configuration of the chiral center, which can drastically alter binding affinity to chiral biological targets (e.g., enzymes, transporters) .
- Identical Physicochemical Properties : Molecular formula (C₁₆H₂₃N₃O), weight (273.37 g/mol), and purity (97%) match the (S)-form .
- Pharmacological Implications : Enantiomers often exhibit divergent pharmacokinetic (e.g., metabolism, clearance) and pharmacodynamic (e.g., efficacy, toxicity) profiles.
(S)-2-Amino-N-((1-methylpyrrolidin-2-yl)methyl)acetamide
- Structural Modifications: Pyrrolidine Substitution: The pyrrolidine ring is 1-methyl-substituted at the 2-position instead of 3-position, altering spatial orientation.
- Molecular Formula : C₁₀H₂₀N₃O (smaller molecular weight: 198.29 g/mol) .
- Functional Impact : Reduced aromaticity may diminish interactions with hydrophobic binding pockets in target proteins.
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-methylacetamide
- Structural Divergence: Piperidine vs. Pyrrolidine: Substitution with a six-membered piperidine ring (vs. Ethyl/Methyl Substitutions: Additional N-ethyl or N-cyclopropyl groups may modulate solubility and target selectivity .
Tabulated Comparison of Key Compounds
Research Findings and Structural Insights
- Stereochemistry : The (S)-configuration in the target compound may optimize binding to chiral active sites (e.g., proteases, kinases) compared to its (R)-counterpart .
- Substituent Effects: Benzyl Group: Enhances interaction with aromatic residues in enzyme pockets (e.g., tyrosine, phenylalanine) . Cyclopropyl: Improves metabolic stability but may introduce synthetic challenges due to ring strain . Piperidine vs.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for trifluoroethyl analogs (e.g., WO 2012/047543), though benzyl substitution requires distinct protecting-group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
